3-Amino-4-[(tetrahydro-2-furanylmethyl)amino]benzoic acid
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Overview
Description
This compound, with the molecular formula C12H16N2O3 and a molecular weight of 236.27 g/mol, is known for its unique structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-[(tetrahydro-2-furanylmethyl)amino]benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-nitrobenzoic acid and tetrahydro-2-furanylmethylamine.
Reduction: The nitro group of 3-nitrobenzoic acid is reduced to an amino group using a reducing agent like hydrogen gas in the presence of a palladium catalyst.
Amidation: The resulting 3-amino benzoic acid is then reacted with tetrahydro-2-furanylmethylamine under acidic conditions to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Amino-4-[(tetrahydro-2-furanylmethyl)amino]benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions typically require catalysts like sulfuric acid or aluminum chloride.
Major Products
Oxidation: Nitroso and nitro derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
3-Amino-4-[(tetrahydro-2-furanylmethyl)amino]benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Amino-4-[(tetrahydro-2-furanylmethyl)amino]benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-4-(trifluoromethyl)benzoic acid
- 4-Amino-2,3,5,6-tetrafluorobenzoic acid
Uniqueness
3-Amino-4-[(tetrahydro-2-furanylmethyl)amino]benzoic acid is unique due to its tetrahydro-2-furanylmethylamine moiety, which imparts distinct chemical and biological properties compared to other similar compounds. This structural feature allows for specific interactions with molecular targets, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
3-amino-4-(oxolan-2-ylmethylamino)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c13-10-6-8(12(15)16)3-4-11(10)14-7-9-2-1-5-17-9/h3-4,6,9,14H,1-2,5,7,13H2,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOQZJPNPEJXAFH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC2=C(C=C(C=C2)C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40387928 |
Source
|
Record name | 3-Amino-4-{[(oxolan-2-yl)methyl]amino}benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40387928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
693812-83-8 |
Source
|
Record name | 3-Amino-4-{[(oxolan-2-yl)methyl]amino}benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40387928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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